molecular formula C13H10Cl2 B13687018 4-(Dichloromethyl)biphenyl

4-(Dichloromethyl)biphenyl

Cat. No.: B13687018
M. Wt: 237.12 g/mol
InChI Key: RAZKIGBWDJNTKX-UHFFFAOYSA-N
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Description

4-(Dichloromethyl)biphenyl is an organic compound that belongs to the class of biphenyl derivatives. It is characterized by the presence of two chlorine atoms attached to the methyl group on the biphenyl structure. This compound is of significant interest due to its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dichloromethyl)biphenyl typically involves a chloromethylation reaction. One common method includes the reaction of biphenyl with paraformaldehyde and zinc chloride in the presence of dry hydrogen chloride gas. The reaction is carried out at a temperature range of 25-35°C for 22-26 hours . The crude product is then purified through recrystallization using toluene .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar chloromethylation process. The use of petroleum ether as a solvent and the recycling of by-products to participate in the reaction helps improve the yield and efficiency of the process . The final product is obtained after solid-liquid separation, washing, and drying.

Chemical Reactions Analysis

Types of Reactions

4-(Dichloromethyl)biphenyl undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The compound can be oxidized to form different derivatives.

    Reduction Reactions: Reduction can lead to the formation of less chlorinated biphenyl derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions include various substituted biphenyls, oxidized biphenyl derivatives, and reduced biphenyl compounds.

Mechanism of Action

The mechanism of action of 4-(Dichloromethyl)biphenyl involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to alterations in cellular functions. For example, it may induce the expression of hepatic Phase I and Phase II enzymes, particularly those of the cytochrome P450 family .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Dichloromethyl)biphenyl is unique due to its specific chloromethyl substitution, which imparts distinct chemical properties and reactivity. This makes it valuable in specialized applications where other biphenyl derivatives may not be suitable.

Properties

Molecular Formula

C13H10Cl2

Molecular Weight

237.12 g/mol

IUPAC Name

1-(dichloromethyl)-4-phenylbenzene

InChI

InChI=1S/C13H10Cl2/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13H

InChI Key

RAZKIGBWDJNTKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(Cl)Cl

Origin of Product

United States

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